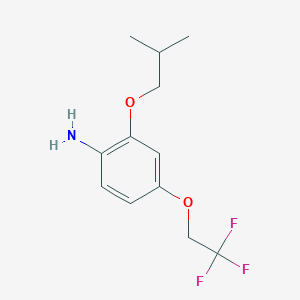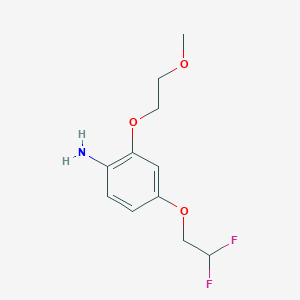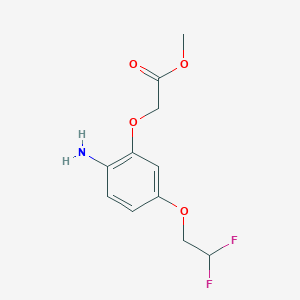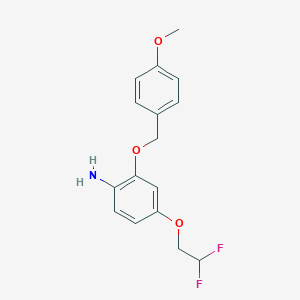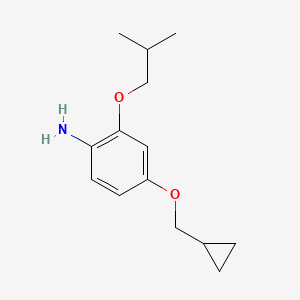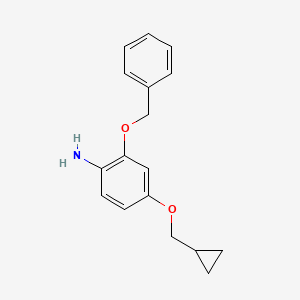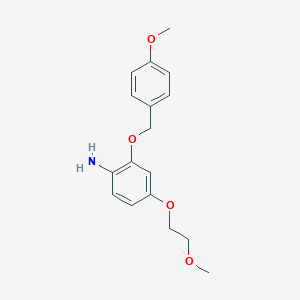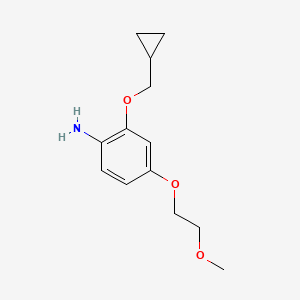
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitro group, a phenol group, and a tetrahydropyran ring, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol typically involves multiple steps, starting with the nitration of a suitable phenol derivative. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The tetrahydropyran ring is introduced through a subsequent etherification reaction, where the phenol group reacts with a tetrahydropyranyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol include:
4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol: Known for its use in cosmetic formulations.
2-Nitrophenol: A simpler analog with similar reactivity but lacking the tetrahydropyran ring.
5-Nitro-2-hydroxybenzaldehyde: Another nitro-substituted phenol with different applications in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Propiedades
IUPAC Name |
2-nitro-5-(oxan-4-yloxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-11-7-9(1-2-10(11)12(14)15)17-8-3-5-16-6-4-8/h1-2,7-8,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBQFURUQCYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
